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Compound of Interest

4-bromo-N-cyclohexylpyrimidin-2-
Compound Name:
amine

Cat. No. 8596306

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and public data on 4-bromo-N-cyclohexylpyrimidin-2-amine
are limited. This guide provides available data and extrapolates potential synthetic routes and
biological activities based on structurally related compounds. All information should be used as
a reference for further research and development, and any experimental work should be
conducted with appropriate safety precautions.

Introduction

4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a
pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore in
medicinal chemistry, known for its role in various biologically active molecules, particularly as
kinase inhibitors. The presence of a bromine atom at the 4-position and a cyclohexyl group at
the N-position suggests potential for further chemical modification and specific interactions with
biological targets. This document summarizes the available physicochemical data, proposes a
potential synthetic route, and discusses hypothetical biological applications based on
analogous structures.

Physicochemical and Safety Data
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Quantitative data for 4-bromo-N-cyclohexylpyrimidin-2-amine is sparse and primarily
available from commercial suppliers.

Property Value Source

CAS Number 1269292-88-7 Key Organics
Molecular Formula C10H14BrNs Chemenu
Molecular Weight 256.15 g/mol Chemenu
Boiling Point 375.1 £ 34.0 °C at 760 mmHg Chemenu

Keep in inert atmosphere,
Storage Chemenu
store at 2-8°C

A safety data sheet from Key Organics provides the following hazard information, although it
notes that toxicological properties have not been fully investigated:

o Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332
(Harmful if inhaled).

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 +
P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing).

Potential Synthetic Routes

While a specific, validated synthesis for 4-bromo-N-cyclohexylpyrimidin-2-amine is not
readily available in peer-reviewed literature, a plausible route can be devised based on
established methods for the synthesis of related 2-aminopyrimidines. A common approach
involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine
precursor.

Generalized Experimental Protocol: Two-Step Synthesis
from 2,4-dichloropyrimidine

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b596306?utm_src=pdf-body
https://www.benchchem.com/product/b596306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This proposed method involves an initial selective amination at the C4 position with
cyclohexylamine, followed by a second amination or a bromination step. A more direct
approach, however, would be the reaction of 2-amino-4-bromopyrimidine with a cyclohexylating
agent, or the reaction of a suitable pyrimidine precursor with cyclohexylamine. An alternative
and highly plausible route is the palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 2,4-dibromopyrimidine from Uracil A mixture of uracil and phosphorus
oxybromide (POBrs) can be heated to produce 2,4-dibromopyrimidine.

Step 2: Selective Amination with Cyclohexylamine 2,4-dibromopyrimidine can then be reacted
with cyclohexylamine. The C4 position of the pyrimidine ring is generally more susceptible to
nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g.,
temperature, solvent, and stoichiometry), selective substitution at the C2 position can be
achieved to yield 4-bromo-N-cyclohexylpyrimidin-2-amine.

Reaction Conditions:
e Reactants: 2,4-dibromopyrimidine, cyclohexylamine.

» Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic
solvent like isopropanol.

e Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) may be used to
scavenge the HBr byproduct.

o Temperature: The reaction may be carried out at elevated temperatures, for instance, by
heating to reflux.

e Work-up and Purification: The reaction mixture would typically be quenched with water, and
the product extracted with an organic solvent. Purification would likely be achieved through
column chromatography.

Experimental Workflow Diagram
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Generalized Synthetic Workflow
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A potential synthetic workflow for 4-bromo-N-cyclohexylpyrimidin-2-amine.

Potential Biological Applications and Signaling
Pathways

The 2-aminopyrimidine moiety is a common "hinge-binding" motif in many kinase inhibitors.
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their
dysregulation is implicated in numerous diseases, including cancer. The general structure of 4-
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bromo-N-cyclohexylpyrimidin-2-amine suggests it could be investigated as a kinase
inhibitor.

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine-based inhibitors function by competing with ATP for binding to the
active site of a kinase. The pyrimidine core often forms hydrogen bonds with the "hinge" region
of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase
domain. The substituents on the pyrimidine ring, in this case, the bromo and N-cyclohexyl
groups, would occupy adjacent pockets in the ATP-binding site, contributing to the compound's
potency and selectivity for a particular kinase.

lllustrative Signaling Pathway: Inhibition of a Generic
Kinase Pathway

The diagram below illustrates a hypothetical scenario where 4-bromo-N-cyclohexylpyrimidin-
2-amine acts as an inhibitor of a protein kinase (e.g., a receptor tyrosine kinase or a
downstream kinase like MEK or ERK) involved in a cancer-related signaling pathway.
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Hypothetical Kinase Inhibition Pathway
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Hypothetical inhibition of a cellular signaling pathway.

Conclusion and Future Directions

4-bromo-N-cyclohexylpyrimidin-2-amine is a compound with limited publicly available data.
However, its structural features, particularly the 2-aminopyrimidine core, suggest it may be a
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valuable starting point for the development of novel kinase inhibitors. The proposed synthetic
route provides a plausible method for its preparation, which would be the first step in enabling
further investigation.

Future research should focus on:

o Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and
fully characterizing the compound using modern analytical techniques (NMR, MS, HPLC,
etc.).

 Biological Screening: Screening the compound against a panel of kinases to identify
potential biological targets.

» Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to
understand how modifications to the structure affect biological activity and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring
the potential of 4-bromo-N-cyclohexylpyrimidin-2-amine in drug discovery and development.

« To cite this document: BenchChem. [Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-
amine (CAS No. 1269292-87-7)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596306#4-bromo-n-cyclohexylpyrimidin-2-amine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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